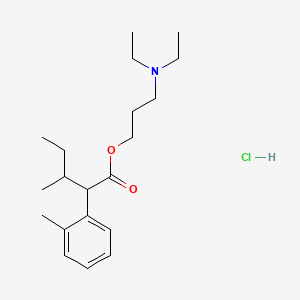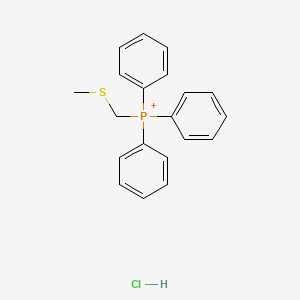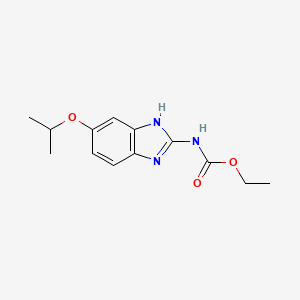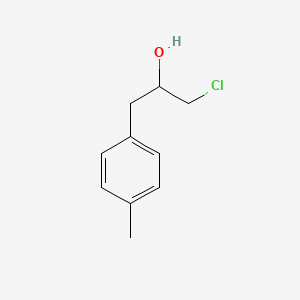
1-Prop-2-enylnaphthalene; 2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Prop-2-enylnaphthalene typically involves the alkylation of naphthalene with prop-2-enyl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) and requires anhydrous conditions to prevent hydrolysis of the catalyst.
2,4,6-Trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3). The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The nitration process involves the stepwise introduction of nitro groups to the phenol ring, resulting in the formation of 2,4,6-trinitrophenol.
Industrial Production Methods
Industrial production of 1-Prop-2-enylnaphthalene follows similar synthetic routes but on a larger scale, with continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. For 2,4,6-trinitrophenol, industrial production involves large-scale nitration reactors with stringent safety measures due to the explosive nature of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Prop-2-enylnaphthalene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form naphthalene derivatives with functional groups such as carboxylic acids.
Reduction: Can be reduced to form saturated hydrocarbons.
Substitution: Undergoes electrophilic substitution reactions, particularly at the aromatic ring.
2,4,6-Trinitrophenol undergoes:
Reduction: Can be reduced to form aminophenols.
Nucleophilic Substitution: The nitro groups can be substituted by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Produces carboxylic acids and other oxygenated derivatives.
Reduction: Produces saturated hydrocarbons and aminophenols.
Substitution: Produces halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
1-Prop-2-enylnaphthalene and 2,4,6-trinitrophenol have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties and as precursors for drug synthesis.
Industry: Used in the manufacture of dyes, explosives, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-trinitrophenol involves its ability to undergo redox reactions, which can disrupt cellular processes. It acts as an uncoupler of oxidative phosphorylation, affecting the production of ATP in cells. The nitro groups in 2,4,6-trinitrophenol are key to its reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Another nitroaromatic compound with similar uncoupling properties.
2,4,6-Trinitrotoluene (TNT): A well-known explosive with similar nitro groups but different applications.
Uniqueness
1-Prop-2-enylnaphthalene; 2,4,6-trinitrophenol is unique due to the combination of a naphthalene derivative with a highly nitrated phenol
Propriétés
Numéro CAS |
7475-98-1 |
|---|---|
Formule moléculaire |
C19H15N3O7 |
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
1-prop-2-enylnaphthalene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H12.C6H3N3O7/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5,7-10H,1,6H2;1-2,10H |
Clé InChI |
MVOGOOIEZBHUIV-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC=CC2=CC=CC=C21.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea](/img/structure/B11958034.png)

![7-Chloro-4'-hydroxy-2',4,6-trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]EN]-3-one](/img/structure/B11958044.png)
![2-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B11958046.png)










